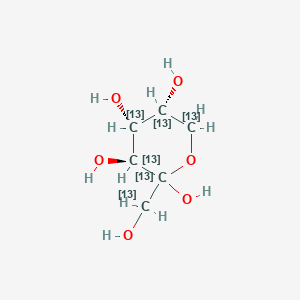

D-Fructopyranose-13C6

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H12O6 |

|---|---|

Molecular Weight |

186.11 g/mol |

IUPAC Name |

(3S,4R,5R)-2-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5+,6?/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1 |

InChI Key |

LKDRXBCSQODPBY-TXOLJYCISA-N |

Isomeric SMILES |

[13CH2]1[13C@H]([13C@H]([13C@@H]([13C](O1)([13CH2]O)O)O)O)O |

Canonical SMILES |

C1C(C(C(C(O1)(CO)O)O)O)O |

Origin of Product |

United States |

Synthesis and Derivatization of D Fructopyranose 13c6 for Research Applications

Methodologies for Uniform 13C-Labeling of D-Fructose

The synthesis of uniformly 13C-labeled D-fructose is a multifaceted process that can be achieved through enzymatic, chemo-enzymatic, or purely chemical routes. The choice of methodology often depends on the desired yield, purity, and cost-effectiveness.

Enzymatic Synthesis Approaches

Enzymatic synthesis offers a highly specific and efficient route to 13C-labeled fructose (B13574), often proceeding under mild conditions with high stereoselectivity. A key enzyme in this process is fructose-1,6-bisphosphate aldolase (B8822740). This enzyme catalyzes the reversible aldol (B89426) condensation of dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde-3-phosphate (G3P) to form fructose-1,6-bisphosphate. By utilizing 13C-labeled precursors for DHAP and G3P, a uniformly labeled fructose-1,6-bisphosphate can be synthesized. Subsequent enzymatic dephosphorylation yields D-Fructopyranose-13C6. The precursors themselves can be generated from uniformly labeled glucose through glycolysis enzymes.

The general enzymatic reaction sequence is as follows: [13C6]-Glucose → [13C3]-Dihydroxyacetone phosphate + [13C3]-Glyceraldehyde-3-phosphate [13C3]-Dihydroxyacetone phosphate + [13C3]-Glyceraldehyde-3-phosphate ⇌ [13C6]-Fructose-1,6-bisphosphate [13C6]-Fructose-1,6-bisphosphate → this compound + 2 Pi

Fructose-6-phosphate (B1210287) aldolase (FSA) is another valuable enzyme for the synthesis of fructose derivatives and can be employed in the production of labeled fructose precursors plos.org.

Chemo-Enzymatic Strategies for Isotope Incorporation

Chemo-enzymatic strategies combine the advantages of chemical synthesis for precursor preparation with the high selectivity of enzymatic transformations nih.govmdpi.com. This approach is particularly useful for producing complex labeled molecules that are challenging to synthesize through purely chemical or enzymatic methods alone nih.gov.

A common chemo-enzymatic route involves the chemical synthesis of smaller, 13C-labeled building blocks, which are then enzymatically assembled into the final fructose molecule. For instance, 13C-labeled glyceraldehyde and dihydroxyacetone can be chemically synthesized and then used as substrates for aldolase to produce [13C6]-fructose-1-phosphate, which is subsequently dephosphorylated. This method allows for precise control over the isotopic labeling pattern unl.pt. The flexibility of combining chemical and enzymatic steps enables the synthesis of a wide array of isotopically labeled carbohydrates nih.gov.

| Step | Description | Method |

| 1 | Preparation of 13C-labeled precursors | Chemical Synthesis |

| 2 | Enzyme-catalyzed C-C bond formation | Enzymatic Synthesis |

| 3 | Dephosphorylation (if necessary) | Enzymatic Hydrolysis |

| 4 | Purification | Chromatography |

Chemical Synthesis Pathways for D-Fructopyranose Derivatives

Purely chemical synthesis provides a versatile platform for producing not only the labeled fructose but also its various derivatives. While the de novo synthesis of uniformly labeled fructose is complex, the derivatization of commercially available this compound is a more common chemical approach. A key derivative in fructose chemistry is 1,2:4,5-di-O-isopropylidene-β-D-fructopyranose, which serves as a protected intermediate for further chemical modifications. The synthesis of this derivative from unlabeled D-fructose has been well-documented and can be adapted for the 13C-labeled analogue.

The reaction involves treating D-fructose with acetone (B3395972) or 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst. This process protects four of the five hydroxyl groups, leaving the C-3 hydroxyl group accessible for further reactions.

Isotopic Enrichment and Purity Assessment Techniques

The utility of this compound in research is critically dependent on its isotopic enrichment and chemical purity. Several analytical techniques are employed to verify these parameters.

Mass Spectrometry (MS): Mass spectrometry is a primary tool for determining the level of isotopic enrichment researchgate.netoup.com. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to analyze the mass distribution of the labeled fructose researchgate.netoup.com. For a uniformly labeled this compound, the molecular ion peak will be shifted by +6 mass units compared to its unlabeled counterpart. The relative intensities of the M+0 to M+6 peaks provide a quantitative measure of the isotopic enrichment researchgate.net. High-resolution mass spectrometry is particularly valuable for resolving isobaric interferences and accurately quantifying isotopic composition nih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is another powerful technique for assessing both isotopic enrichment and chemical purity acs.org. In a 13C NMR spectrum of this compound, the presence of 13C-13C couplings results in complex splitting patterns, which are absent in the spectrum of the unlabeled compound. The analysis of these coupling patterns can confirm the uniform labeling of the molecule. Proton (1H) NMR is also used to confirm the chemical structure and purity. The chemical shifts in the 13C NMR spectrum are sensitive to the isomeric form of fructose in solution (pyranose vs. furanose) chemicalbook.comresearchgate.netresearchgate.net.

Below is a table of reported 13C NMR chemical shifts for the different forms of D-fructose in D2O, which can be used as a reference for purity assessment researchgate.net.

| Carbon Atom | β-fructopyranose (ppm) | α-fructofuranose (ppm) | β-fructofuranose (ppm) |

| C-1 | 63.5 | 64.3 | 62.8 |

| C-2 | 98.8 | 105.1 | 102.2 |

| C-3 | 68.3 | 81.3 | 82.2 |

| C-4 | 70.3 | 77.1 | 76.5 |

| C-5 | 69.9 | 82.3 | 80.8 |

| C-6 | 65.2 | 63.4 | 64.1 |

Preparation of this compound Derivatives for Specific Analytical Modalities

For many applications, particularly in structural biology and GC-based analysis, it is necessary to derivatize this compound. Derivatization can protect reactive hydroxyl groups, improve volatility for GC analysis, or introduce specific functionalities for further reactions.

Synthesis of Protected Forms for Structural Elucidation

Protected forms of this compound are crucial intermediates for the synthesis of more complex molecules and for detailed structural analysis by NMR. The protection of hydroxyl groups simplifies the NMR spectra and prevents unwanted side reactions.

Isopropylidene Derivatives: As mentioned previously, the synthesis of 1,2:4,5-di-O-isopropylidene-β-D-fructopyranose-13C6 is a common strategy to protect the majority of the hydroxyl groups. This derivative is a crystalline solid and can be readily purified.

Acetylated Derivatives: Acetylation of the remaining free hydroxyl groups is a common subsequent step. For instance, the free hydroxyl at the C-3 position of 1,2:4,5-di-O-isopropylidene-β-D-fructopyranose-13C6 can be acetylated using acetic anhydride (B1165640) in the presence of a base like pyridine. Complete acetylation of all hydroxyl groups of this compound can also be achieved to produce a fully protected derivative, which is useful for certain analytical applications nih.govnih.gov.

Silylated Derivatives: For GC-MS analysis, the hydroxyl groups of this compound are often converted to their trimethylsilyl (B98337) (TMS) ethers. This is typically achieved by reacting the sugar with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of hexamethyldisilazane (B44280) (HMDS) and trimethylchlorosilane (TMCS) in a suitable solvent like pyridine. The resulting silylated derivative is more volatile and thermally stable, making it amenable to GC analysis nih.gov.

The following table summarizes common derivatization strategies for this compound.

| Derivative | Reagents | Purpose |

| Isopropylidene | Acetone or 2,2-dimethoxypropane, acid catalyst | Protection of hydroxyl groups, synthetic intermediate |

| Acetyl | Acetic anhydride, pyridine | Protection of hydroxyl groups, enhanced solubility in organic solvents |

| Silyl (TMS) | BSTFA or HMDS/TMCS, pyridine | Increased volatility for GC-MS analysis |

Generation of Phosphorylated this compound for Metabolic Tracing

The utility of this compound in metabolic research is significantly enhanced through its conversion into phosphorylated derivatives. These isotopically labeled sugar phosphates serve as crucial tracers for metabolic flux analysis (MFA), allowing researchers to follow the path of carbon atoms through various biochemical pathways. medchemexpress.commedchemexpress.com The primary phosphorylated forms used in these studies are D-fructose-6-phosphate-13C6 and D-fructose-1,6-bisphosphate-13C6.

The generation of these compounds is most efficiently achieved through enzymatic synthesis, which offers high specificity and yield. Enzymes such as fructokinase and phosphofructokinase are employed to catalyze the transfer of phosphate groups from a donor molecule, typically adenosine (B11128) triphosphate (ATP), to the fructose backbone. For instance, the synthesis of fructose 1,6-bisphosphate can be performed using enzymes purified from organisms like Bacillus stearothermophilus. nih.gov In such systems, multiple enzymes work in concert to produce the desired product from a labeled precursor. nih.gov Fructose-6-phosphate aldolase (FSA) is another key enzyme used in the synthesis of fructose-6-phosphate and its analogs. plos.org

Once synthesized, these phosphorylated 13C-labeled fructose molecules are introduced into biological systems, such as cell cultures or whole organisms. Inside the cell, they enter central carbon metabolism. For example, labeled fructose-6-phosphate, which can be formed by the isomerization of glucose-6-phosphate, can proceed through glycolysis, the pentose (B10789219) phosphate pathway (PPP), or the hexosamine biosynthesis pathway (HBP). nih.gov By using analytical techniques like mass spectrometry, researchers can track the incorporation of the 13C label into downstream metabolites, providing a dynamic view of cellular metabolism. nih.govnih.gov This stable isotope tracing method is fundamental for understanding how metabolic pathways are regulated in various physiological and pathological states. nih.govsciforum.net

| Phosphorylated Derivative | Key Enzyme(s) for Synthesis | Primary Application |

|---|---|---|

| D-fructose-6-phosphate-13C6 | Fructokinase, Fructose-6-phosphate aldolase (FSA) | Tracer for glycolysis, pentose phosphate pathway, and hexosamine biosynthesis pathway. plos.orgnih.gov |

| D-fructose-1,6-bisphosphate-13C6 | Phosphofructokinase (PFK) | Tracer for investigating the lower stages of glycolysis and gluconeogenesis. nih.gov |

Derivatization for Enhanced Detection in Advanced Spectroscopy

To overcome challenges related to the detection and quantification of carbohydrates, this compound and its metabolites are often chemically modified through derivatization. This process enhances their physicochemical properties, leading to improved sensitivity and resolution in advanced spectroscopic techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov

For mass spectrometry-based analysis, derivatization is crucial for several reasons: it can improve ionization efficiency, increase the stability of the molecule, and allow for the chromatographic separation of isomers that are otherwise indistinguishable by MS alone. nih.govacs.org A common strategy involves tagging the monosaccharide with a molecule that readily accepts a charge. For example, derivatization with 1-phenyl-3-methyl-5-pyrazolone (PMP) is a widely used method for the quantitative analysis of monosaccharides by liquid chromatography-mass spectrometry (LC-MS). escholarship.org Another powerful technique is permethylation, where all active hydrogens on the sugar are replaced with methyl groups. This not only enhances ionization efficiency in positive-ion mode MS but also prevents the loss of labile sialic acid and fucose moieties during analysis. nih.gov

In the context of NMR spectroscopy, derivatization can also be employed to resolve complex spectra. Chemoselective derivatization with reagents like 15N-cholamine can target specific functional groups, enabling the sensitive and robust analysis of 13C-labeling patterns in complex mixtures using 15N-edited NMR experiments. nih.gov However, advancements in NMR technology sometimes allow for enhanced detection without the need for chemical modification. One such technique is hyperpolarization, which dramatically increases the NMR signal of 13C nuclei. This method has been successfully applied to D-fructose-13C6, enabling the detection of very low concentrations and the clear differentiation of its various isomers in solution, such as α-D-fructofuranose, β-D-fructofuranose, β-D-fructopyranose, and α-D-fructopyranose. nih.govrsc.org The enhanced signal allows for rapid data acquisition and detailed analysis of isomeric distributions. nih.gov

| Spectroscopy Method | Technique / Derivatizing Agent | Primary Benefit(s) |

|---|---|---|

| Liquid Chromatography-Mass Spectrometry (LC-MS) | 1-phenyl-3-methyl-5-pyrazolone (PMP) | Improved chromatographic separation of isomers and quantitative analysis. escholarship.org |

| Mass Spectrometry (MS) | Permethylation | Enhanced ionization efficiency and structural stability of the sugar. nih.gov |

| Nuclear Magnetic Resonance (NMR) | Hyperpolarization (SABRE-Relay) | Massive signal enhancement for detecting low concentrations without derivatization; allows differentiation of isomers. nih.gov |

| Nuclear Magnetic Resonance (NMR) | 15N-cholamine | Chemoselective tagging for resolving 13C isotopomers in complex mixtures via 2D NMR. nih.gov |

Nuclear Magnetic Resonance Nmr Spectroscopy of D Fructopyranose 13c6

High-Resolution 13C NMR Spectral Analysis

High-resolution 13C NMR spectroscopy of D-Fructopyranose-13C6 provides a wealth of information encoded in chemical shifts, coupling constants, and signal intensities. These parameters are fundamental to understanding its structural and conformational properties in solution.

The 13C NMR spectrum of D-fructose in solution is complex due to the presence of multiple isomers. researchgate.netresearchgate.net However, for the predominant β-D-fructopyranose form, the chemical shifts of the 13C-labeled carbons can be assigned. The anomeric carbon (C-2) is particularly sensitive to the stereochemistry at this center and typically resonates in a distinct region of the spectrum. researchgate.net

Below is an interactive data table of typical 13C NMR chemical shifts for the major anomers of D-fructose in D₂O.

| Carbon Atom | β-D-fructopyranose (ppm) | α-D-fructofuranose (ppm) | β-D-fructofuranose (ppm) |

| C-1 | 63.9 | - | - |

| C-2 | 98.2 | - | - |

| C-3 | - | - | - |

| C-4 | - | - | - |

| C-5 | - | - | - |

| C-6 | - | - | - |

Note: A complete assignment for all carbons in each anomer requires more detailed spectral analysis and is subject to variations based on experimental conditions. The anomeric carbon (C-2) signal for β-D-fructopyranose is characteristically found at approximately 98.2 ppm, while the anomeric carbon for β-D-fructofuranose is observed around 105 ppm. researchgate.net

In this compound, the presence of adjacent 13C nuclei allows for the measurement of 13C-13C spin-spin coupling constants (J-couplings). These couplings, observed as splitting of the NMR signals, provide crucial information about the dihedral angles between coupled nuclei and thus the conformation of the molecule. datapdf.com

The magnitude of three-bond coupling constants (³JC,C) is particularly informative for conformational analysis, following a Karplus-type relationship where the coupling constant depends on the dihedral angle between the coupled carbons. Analysis of these J-couplings can help to determine the preferred chair conformation of the pyranose ring and the orientation of its substituents. While proton-carbon couplings (¹JC,H) are also significant, with values around 160 Hz for β-anomers and 170 Hz for α-anomers, the 13C-13C couplings in the labeled molecule provide direct insight into the carbon backbone.

When dissolved in a solvent like D₂O, D-fructose exists as an equilibrium mixture of several isomers (tautomers), including α- and β-anomers of both the pyranose and furanose ring forms, as well as a small amount of the open-chain keto form. nih.gov 13C NMR spectroscopy is a primary tool for quantifying the relative concentrations of these species in solution. nih.gov

The α- and β-anomers of D-fructopyranose and D-fructofuranose can be distinguished by the distinct chemical shifts of their anomeric carbons (C-2) and other ring carbons in the 13C NMR spectrum. researchgate.net By integrating the signal intensities corresponding to each anomer, their relative populations at equilibrium can be determined. For D-fructose in D₂O at 20°C, the equilibrium distribution is dominated by the β-pyranose form. nih.gov

The following table shows the typical equilibrium distribution of D-fructose tautomers in D₂O at 20°C. nih.gov

| Tautomer | Percentage (%) |

| β-pyranose | 68.23 |

| β-furanose | 22.35 |

| α-furanose | 6.24 |

| α-pyranose | 2.67 |

| keto form | 0.50 |

The interconversion between the pyranose and furanose forms of fructose (B13574) is a dynamic process known as mutarotation. nist.gov 13C NMR spectroscopy can be used to study the kinetics of this interconversion. By monitoring the changes in the intensities of the NMR signals for the different isomers over time, the rates of interconversion can be determined. This process involves the opening of the cyclic hemiacetal to the open-chain keto form, followed by ring closure to a different isomeric form.

Isomeric and Tautomeric Distribution Quantification via 13C NMR

Advanced NMR Techniques Utilizing 13C-Labeled Fructose

The uniform 13C labeling in this compound enables the use of advanced NMR techniques that are not feasible with naturally abundant fructose. These techniques can provide more detailed structural and dynamic information. For example, two-dimensional (2D) NMR experiments such as INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment) can be used to trace the carbon skeleton and unambiguously assign all carbon resonances and 13C-13C couplings.

Furthermore, 13C-labeled fructose is an invaluable tool in metabolic studies. nih.gov By introducing this compound into a biological system, the metabolic pathways of fructose can be traced by following the incorporation of the 13C label into various metabolites using NMR spectroscopy. nih.gov This allows for a detailed understanding of fructose metabolism in vivo.

Two-Dimensional (2D) NMR Experiments for Complex Mixtures

The NMR spectrum of this compound in solution is complicated by the presence of multiple isomers (tautomers) in equilibrium, primarily β-fructopyranose, β-fructofuranose, and α-fructofuranose. This results in overlapping signals that are difficult to assign using one-dimensional NMR alone. Two-dimensional (2D) NMR experiments are essential for resolving these complex spectra by correlating nuclear spins through chemical bonds or through space.

Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are fundamental 2D experiments for establishing connectivity between protons and carbons.

HSQC correlates the chemical shifts of protons directly attached to ¹³C atoms, providing a map of one-bond C-H connections. Each peak in the 2D spectrum corresponds to a specific C-H pair. The edited HSQC experiment can further distinguish between CH, CH₂, and CH₃ groups, which is invaluable for assigning the various methylene and methine groups within the fructopyranose ring.

Homonuclear correlation experiments like Total Correlation Spectroscopy (TOCSY) and Correlation Spectroscopy (COSY) are used to identify networks of coupled protons (spin systems).

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically through two or three bonds (geminal or vicinal coupling). This provides direct neighbor-to-neighbor proton connectivity within the sugar ring.

TOCSY (Total Correlation Spectroscopy) extends these correlations along an entire spin system. A single cross-peak in a TOCSY spectrum can reveal all the protons that are part of the same coupled network. For a sugar like this compound, TOCSY is particularly powerful because it can delineate all the protons belonging to a single ring isomer, as they form a continuous spin system. This allows for the complete assignment of all proton resonances for a specific tautomer, even in a complex mixture.

By combining these 2D NMR techniques, a comprehensive assignment of all ¹H and ¹³C resonances for the different isomers of this compound present in solution can be achieved.

Conformational Studies of this compound in Solution and Solid State

The three-dimensional structure of this compound, both in solution and in the solid state, is crucial for understanding its chemical and physical properties. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating these conformational details at an atomic level. The uniform labeling of the molecule with ¹³C isotopes significantly enhances the sensitivity and scope of NMR experiments, providing a more detailed insight into its structural features.

In solution, D-fructopyranose exists in equilibrium between different tautomeric forms, with the β-D-fructopyranose form being one of the major isomers in aqueous solutions. Solid-state NMR studies, on the other hand, provide information about the conformation of the molecule in its crystalline form. These studies have shown that in its crystalline state, fructose typically exists as β-D-fructopyranose.

Experimental Determination of Glycosidic Linkage Geometry

Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments provide information about through-space distances between protons. For a disaccharide containing a this compound unit, key NOEs are observed between protons on opposite sides of the glycosidic bond. The intensity of these NOE signals is inversely proportional to the sixth power of the distance between the protons, making it a sensitive probe for internuclear distances up to approximately 5 Å. By identifying and quantifying these trans-glycosidic NOEs, the relative orientation of the monosaccharide rings can be determined.

Scalar (J) Coupling Constants: Three-bond J-couplings (³J) are dependent on the dihedral angle between the coupled nuclei, as described by the Karplus equation. In the context of glycosidic linkages, heteronuclear ³JCH and ³JCC coupling constants across the glycosidic bond provide valuable information about the torsion angles (φ and ψ) that define the linkage geometry. The uniform ¹³C labeling of this compound is particularly advantageous for measuring these couplings with high precision. Two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in assigning the ¹H and ¹³C signals and in measuring these crucial coupling constants. For instance, the HMBC experiment can show correlations between the anomeric carbon (C-2) of the fructose unit and protons on the adjacent sugar residue, helping to establish the linkage position and conformation. globalsciencebooks.info

The combination of NOE-derived distance restraints and J-coupling-derived dihedral angle restraints allows for the construction of a detailed 3D model of the glycosidic linkage. This experimental data is often used in conjunction with molecular dynamics simulations to refine the conformational space of the molecule.

Computational Approaches for Predicting ¹³C Chemical Shifts

Computational chemistry provides a powerful complement to experimental NMR studies for the conformational analysis of this compound. Density Functional Theory (DFT) has emerged as a reliable method for predicting ¹³C NMR chemical shifts of saccharides. mdpi.com The accurate prediction of chemical shifts can aid in the assignment of complex spectra and provide a deeper understanding of the relationship between molecular structure and NMR parameters.

The typical workflow for predicting ¹³C chemical shifts involves the following steps:

Conformational Search: The first step is to identify the low-energy conformations of the molecule. This is often achieved through molecular mechanics or molecular dynamics simulations.

Geometry Optimization: The geometries of the identified low-energy conformers are then optimized using a higher level of theory, such as DFT.

Magnetic Shielding Calculations: For each optimized conformer, the ¹³C magnetic shielding tensors are calculated. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose.

Chemical Shift Calculation: The isotropic magnetic shielding constants are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (TMS).

Boltzmann Averaging: If multiple conformations are significantly populated at the experimental temperature, the predicted chemical shifts are a Boltzmann-weighted average of the shifts for each conformer.

These computational studies have shown that the ¹³C chemical shifts, particularly for the carbons involved in the glycosidic linkage, are highly sensitive to the local geometry. mdpi.com For example, changes in the glycosidic torsion angles (φ and ψ) can lead to significant variations in the calculated chemical shifts. By comparing the computationally predicted chemical shifts with the experimental data obtained from this compound, it is possible to validate the proposed conformations and gain a more refined understanding of its 3D structure in both solution and the solid state.

Recent advancements have also seen the development of machine learning models trained on large datasets of experimental and calculated NMR data to predict ¹³C chemical shifts with high accuracy and speed.

Below is a table of typical experimental ¹³C NMR chemical shifts for β-D-fructopyranose in D₂O, which serves as a reference for computational predictions.

| Carbon Atom | Chemical Shift (ppm) |

| C-1 | 63.9 |

| C-2 | 98.2 |

| C-3 | ~65-70 |

| C-4 | ~65-70 |

| C-5 | ~65-70 |

| C-6 | ~63-65 |

Note: The chemical shifts for C3, C4, and C5 often overlap in the 65-70 ppm region. The use of this compound in 2D NMR experiments like ¹³C-¹³C COSY would allow for the unambiguous assignment of these signals.

Advanced Analytical Techniques in Conjunction with D Fructopyranose 13c6

Mass Spectrometry (MS) for Isotope Tracing and Metabolomics

Mass spectrometry stands as a cornerstone technique for isotope tracing and metabolomics studies involving D-Fructopyranose-13C6. ethz.ch It enables the detection and quantification of mass isotopomers, which are molecules that differ in the number of ¹³C atoms incorporated. nih.gov This information is crucial for elucidating the flow of carbon through metabolic networks.

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful platforms for analyzing the isotopic distribution in metabolites derived from this compound.

GC-MS: This technique is well-suited for the analysis of volatile and thermally stable metabolites, such as amino acids and sugars, after derivatization. researchgate.netrwth-aachen.de In ¹³C metabolic flux analysis (¹³C-MFA), GC-MS is frequently used to measure the ¹³C label incorporation into proteinogenic amino acids. rwth-aachen.denih.gov The resulting mass isotopomer distributions provide valuable constraints for estimating intracellular fluxes. rwth-aachen.denih.gov For instance, a detailed protocol for sample preparation and GC-MS analysis has been established to ensure high-quality labeling data for ¹³C-MFA. rwth-aachen.de

LC-MS/MS: LC-MS/MS is a more versatile technique capable of analyzing a broader range of polar and non-polar metabolites without the need for derivatization. researchgate.netescholarship.org It has been successfully employed to detect the ¹³C labeling state in various metabolites. hilarispublisher.com The use of LC-MS in conjunction with stable isotope tracing allows for the comprehensive identification of metabolites and analysis of metabolic pathways. escholarship.org Recent advancements in LC-MS methods have improved the ability to track the incorporation of ¹³C from labeled glucose into downstream molecules like cell membrane glycans. nih.gov

| Analytical Technique | Analytes | Key Advantages |

| GC-MS | Volatile and thermally stable metabolites (e.g., amino acids, sugars) | High resolution for complex mixtures, established protocols for ¹³C-MFA. rwth-aachen.de |

| LC-MS/MS | Wide range of polar and non-polar metabolites | High sensitivity and specificity, no derivatization required for many compounds. researchgate.netescholarship.org |

The raw data from mass spectrometry consists of complex isotopic patterns. Isotopic pattern matching and deconvolution algorithms are essential computational tools used to extract meaningful biological information. These algorithms correct for the natural abundance of isotopes (like ¹³C, ¹⁵N, ¹⁸O) to determine the specific incorporation of the ¹³C label from the tracer. frontiersin.org This process allows for the accurate determination of the mass isotopomer distribution (MID) for each metabolite, which is a critical input for flux analysis models. nih.gov Advanced software can simulate isotope patterns for all possible labeled states of a peptide and use linear combinations to fit the experimental data, overcoming challenges like metabolic scrambling. nih.gov

High-resolution mass spectrometry (HRMS), particularly techniques like Fourier transform ion cyclotron resonance (FT-ICR) MS and Orbitrap MS, provides the capability to resolve the isotopic fine structure of metabolites. nih.gov This level of detail allows for the differentiation of isotopomers that have the same nominal mass but differ in their elemental composition due to the mass defect between isotopes like ¹³C and ²H. nih.gov For example, HRMS can distinguish between a metabolite with two ¹³C atoms and one with one ¹³C and one ¹⁵N atom. This capability significantly increases the confidence in metabolite identification and the accuracy of labeling measurements. nih.govacs.org While Quadrupole Quadrupole Quadrupole (QQQ) mass spectrometry can provide sufficient spectral accuracy for targeted analyses, high-resolution systems like Quadrupole Time-of-Flight (QTOF) are necessary to determine the full isotopologue space in complex biological samples without mass interferences. mdpi.com

Integration of Multi-Omics Data with ¹³C-MFA

To gain a more holistic understanding of cellular metabolism, data from ¹³C-MFA using tracers like this compound can be integrated with other "omics" data, such as transcriptomics and proteomics. nih.gov This multi-omics approach provides a more complete picture of how metabolic fluxes are regulated at the genetic and protein levels. 13cflux.net

Transcriptomics, proteomics, and fluxomics (the study of metabolic fluxes) provide complementary information about the state of a biological system.

Transcriptomics measures the expression levels of genes, indicating which metabolic pathways might be active.

Proteomics quantifies the abundance of proteins (enzymes), providing a more direct measure of the cellular machinery available for metabolic reactions.

Fluxomics , through ¹³C-MFA, measures the actual in vivo rates of metabolic reactions. frontiersin.org

Discrepancies between these datasets can reveal important regulatory mechanisms. For instance, a high level of gene expression for a particular enzyme (transcriptomics) may not correlate with a high metabolic flux through that reaction (fluxomics), suggesting post-transcriptional or post-translational regulation of the enzyme's activity. nih.gov

| Omics Field | Information Provided |

| Transcriptomics | Gene expression levels (potential for enzyme production). |

| Proteomics | Protein (enzyme) abundance (available metabolic machinery). |

| Fluxomics | In vivo metabolic reaction rates (actual pathway activity). frontiersin.org |

The integration of fluxomics data with transcriptomic and proteomic data enables a systems-level understanding of metabolic networks. nih.gov By combining these different layers of biological information, researchers can build more comprehensive and predictive models of cellular metabolism. hilarispublisher.com This integrated approach helps to bridge the gap from genotype to phenotype by elucidating how genetic information is translated into functional metabolic activity. nih.gov For example, combining ¹³C-MFA with constraint-based modeling approaches that incorporate genomic and transcriptomic data can provide a more complete analysis of metabolic adaptations in various conditions, such as in cancer cells. researchgate.net This holistic view is essential for identifying key regulatory points in metabolic pathways and for designing effective strategies in metabolic engineering and disease research. 13cflux.net

Future Directions and Emerging Research Avenues

Development of Novel 13C-Labeling Strategies for Complex Fructose (B13574) Conjugates

The synthesis of uniformly labeled D-Fructopyranose-13C6 is a well-established process. However, the next frontier lies in the development of sophisticated strategies for the site-specific incorporation of 13C atoms into complex fructose-containing molecules, such as glycoproteins and fructans. These advanced labeling patterns can provide more detailed insights into the metabolic fate of specific carbon atoms within a molecule.

One emerging approach involves enzymatic and chemo-enzymatic methods to achieve targeted labeling. For instance, researchers have successfully used enzymatic protocols for the uniform 13C labeling of terminal galactose residues on the glycan chains of glycoproteins. nih.gov This type of strategy, which avoids perturbation of the protein structure, could be adapted for fructose-containing glycans. nih.gov Such specific labeling allows for the study of the structure and dynamics of glycan chains in situ on glycoproteins, a technique that has revealed differences between the solution and crystal states of these complex biomolecules. nih.gov

Future research will likely focus on developing a broader range of enzymes and chemical reactions for the precise installation of 13C labels in various positions on the fructose moiety within larger conjugates. This will enable researchers to ask more nuanced questions about the metabolic processing of these complex biomolecules.

Table 1: Comparison of Labeling Strategies

| Labeling Strategy | Description | Advantages | Challenges |

|---|---|---|---|

| Uniform Labeling | All carbon atoms in the fructose molecule are 13C. | Provides a general overview of fructose metabolism. | Limited ability to resolve specific pathway activities. |

| Positional Labeling | Only specific carbon atoms in the fructose molecule are 13C. | Allows for the tracing of specific carbon transitions through metabolic pathways. | Requires complex and often multi-step chemical or enzymatic synthesis. |

| Enzymatic Labeling of Conjugates | Utilizes enzymes to attach 13C-labeled fructose to other molecules. | Enables the study of the metabolism of complex biomolecules in a targeted manner. | Dependent on the availability and specificity of suitable enzymes. |

Advancements in Hyperpolarization Techniques for In Situ and Real-Time Studies

A significant limitation in magnetic resonance spectroscopy (MRS) and imaging (MRI) is the inherently low signal-to-noise ratio. Hyperpolarization techniques, such as dissolution dynamic nuclear polarization (dDNP), can enhance the signal of 13C-labeled compounds by several orders of magnitude, enabling real-time, in situ metabolic studies. researchgate.net While much of the pioneering work has utilized [1-13C]pyruvate, these techniques are increasingly being applied to other 13C-labeled substrates. researchgate.netnih.govosti.gov

The application of hyperpolarization to this compound opens up the possibility of directly observing its uptake and conversion into downstream metabolites in living cells and organisms with high temporal resolution. nih.gov For example, a non-radioactive 2-deoxyglucose analog, [13C6,D8]2DG, has been developed for hyperpolarized magnetic resonance investigations, achieving a 27,000-fold signal enhancement at the C1 position. researchgate.net This allowed for the real-time monitoring of its phosphorylation by hexokinase. researchgate.net Similar approaches with this compound could provide unprecedented insights into the kinetics of fructolysis in various tissues.

Emerging strategies are also focused on increasing the lifetime of the hyperpolarized state, which would extend the observation window for metabolic processes and potentially allow for the transportation of hyperpolarized tracers between facilities. researchgate.net These advancements will be critical for translating hyperpolarized this compound studies into broader preclinical and potentially clinical applications.

Integration of this compound Tracing with Spatially Resolved Techniques

Metabolic activity is often compartmentalized within tissues and can vary significantly between different cell types. Traditional metabolic flux analysis, which relies on bulk tissue or cell extracts, averages out these spatial variations. The integration of this compound tracing with spatially resolved techniques, such as mass spectrometry imaging (MSI), is a powerful approach to overcome this limitation. nih.gov

MSI techniques, like matrix-assisted laser desorption/ionization (MALDI)-MSI, can map the distribution of metabolites and their isotopologues in tissue sections, providing a spatial dimension to metabolic data. nih.gov This approach has been used to reveal dynamic metabolic responses in specific neuronal populations within brain slices. nih.gov By coupling this compound administration with MSI, researchers can visualize the uptake of fructose and its conversion into downstream metabolites in different regions of a tumor, for example. This can help to identify metabolic heterogeneity and its relationship to the tumor microenvironment.

Furthermore, the integration of MSI-based metabolomics with other spatial omics technologies, such as imaging mass cytometry for immunophenotyping, on a single tissue section can link metabolic profiles to specific cell populations. springernature.com This multi-modal approach has the potential to greatly enhance our understanding of the interplay between cellular function and fructose metabolism at the single-cell level within the native tissue context. springernature.com

Expansion of 13C-MFA to Broader Biological Systems and Non-Model Organisms

While 13C-Metabolic Flux Analysis (13C-MFA) has been extensively applied to well-characterized model organisms like E. coli and yeast, its application to more complex, non-model organisms has been more limited. nih.gov The development of more sophisticated computational tools and analytical methods is now enabling the expansion of 13C-MFA, using tracers like this compound, to a wider range of biological systems.

One key advancement is the integration of 13C-labeling data with genome-scale metabolic models (GSMMs). nih.gov This approach, sometimes referred to as two-scale 13C-MFA (2S-13C-MFA), uses the isotopic labeling data to constrain the fluxes in central carbon metabolism, and then extrapolates these constraints to the entire genome-scale network. nih.gov This provides a more comprehensive view of cellular metabolism, including peripheral pathways that are often not captured by traditional MFA. nih.gov This methodology is generally applicable to any genome-scale model, opening the door to studying fructose metabolism in a wide variety of organisms, including those with unique metabolic capabilities. nih.gov

Moreover, the development of isotopically non-stationary MFA (INST-MFA) allows for the analysis of metabolic fluxes in systems that have not reached an isotopic steady state. nih.gov This is particularly advantageous for studying dynamic metabolic reprogramming in complex systems and reduces the experimental time required. nih.gov The application of these advanced MFA techniques with this compound will be invaluable for exploring the metabolic intricacies of diverse organisms and their responses to environmental changes.

Table 2: Advanced 13C-MFA Techniques

| Technique | Description | Application with this compound |

|---|---|---|

| 2S-13C-MFA | Integrates 13C labeling data with genome-scale metabolic models. | Provides a system-wide view of fructose metabolism in complex organisms. |

| INST-MFA | Analyzes metabolic fluxes in systems not at isotopic steady state. | Enables the study of dynamic changes in fructose metabolism in response to stimuli. |

Q & A

Basic Research Questions

Q. What are the primary methodologies for synthesizing D-Fructopyranose-¹³C₆ with high isotopic purity, and how are these protocols validated?

- Methodological Answer : Synthesis typically involves enzymatic or chemical methods using ¹³C-labeled precursors. For enzymatic routes, fructose-6-phosphate isomerase or invertase reactions are employed with ¹³C-glucose as a substrate. Chemical synthesis may use Kiliani–Fischer-type reactions with ¹³C-labeled cyanide. Validation involves nuclear magnetic resonance (NMR) spectroscopy (¹³C DEPT-Q) to confirm isotopic incorporation and liquid chromatography-mass spectrometry (LC-MS) to assess purity (>98% isotopic enrichment). Replicating protocols from primary literature and cross-verifying with independent analytical methods (e.g., isotopic ratio MS) ensures robustness .

Q. How is D-Fructopyranose-¹³C₆ characterized structurally, and what analytical techniques resolve ambiguities in its anomeric configuration?

- Methodological Answer : X-ray crystallography and 2D NMR (HSQC, NOESY) are critical for confirming the pyranose ring structure and anomeric (β-D) configuration. Polarimetry can differentiate α/β anomers, but dynamic equilibrium in solution necessitates low-temperature NMR (e.g., 250 K in D₂O) to "freeze" conformational states. Comparative analysis with unlabeled fructose using [¹H-¹³C] HMBC correlations helps distinguish labeling artifacts from true structural features .

Q. What are the key applications of D-Fructopyranose-¹³C₆ in metabolic flux analysis, and how does its use differ from other isotopically labeled sugars?

- Methodological Answer : Its uniform ¹³C labeling enables precise tracking of fructose metabolism in glycolysis, pentose phosphate pathways, or lipogenesis via ¹³C-MFA (metabolic flux analysis). Unlike [U-¹³C]glucose, fructose-specific labeling avoids competitive uptake in cell cultures, allowing isolation of fructokinase activity. Protocols require optimizing cell culture media to minimize endogenous fructose production and using isotopomer distribution analysis (IDA) for pathway resolution .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic flux data when using D-Fructopyranose-¹³C₆ under varying oxygen conditions?

- Methodological Answer : Contradictions often arise from differences in cell type, oxygen tension, or assay sensitivity. A systematic approach includes:

- Step 1 : Replicate experiments under standardized O₂ levels (e.g., hypoxia chambers vs. normoxia).

- Step 2 : Use tandem mass spectrometry (MS/MS) to differentiate isotopomers with similar m/z ratios.

- Step 3 : Apply Bayesian statistical models to account for variability in flux estimates.

Cross-referencing with transcriptomic data (e.g., HIF-1α expression under hypoxia) contextualizes flux shifts .

Q. What experimental design principles minimize isotopic dilution effects in long-term metabolic studies using D-Fructopyranose-¹³C₆?

- Methodological Answer : Key principles include:

- Population/Problem (PICOT Framework) : Define cell lines (P) and exposure duration (T).

- Intervention/Comparison : Use pulse-chase labeling (I) with unlabeled fructose controls (C).

- Outcome : Quantify ¹³C enrichment decay via LC-MS.

- Ethical/Feasibility (FINER Criteria) : Ensure cost-effective ¹³C procurement and avoid over-labeling that perturbs cellular homeostasis. Pre-experiment computational modeling (e.g., COPASI) predicts dilution rates .

Q. How do solvent choice and temperature impact the stability of D-Fructopyranose-¹³C₆ in NMR studies, and what protocols mitigate degradation?

- Methodological Answer : Aqueous solutions at neutral pH (7.0) and 4°C minimize degradation. For non-aqueous studies, dimethyl sulfoxide (DMSO-d₆) stabilizes the pyranose form but may introduce solvent peaks. Pre-saturation NMR techniques suppress interfering signals. Accelerated stability testing (e.g., 40°C for 72 hours) with periodic LC-MS checks identifies degradation products (e.g., ¹³C-fructose dimers). Data should be normalized to internal standards (e.g., deuterated trimethylsilyl propionate) .

Methodological Frameworks for Research Design

- PICOT : Use to structure studies on metabolic flux (Population: HeLa cells; Intervention: ¹³C-fructose; Comparison: ¹²C-fructose; Outcome: Lactate isotopomers; Time: 24-hour exposure) .

- FINER Criteria : Ensure feasibility (lab resources), novelty (untested cell models), and relevance (diabetes research) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.